Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of therapeutic agents. The ethyl ester group at the 4-position and the hydroxy functionality at the 1-position of the triazole ring are functional groups that can be further modified to create a diverse array of derivatives with potential biological activities.
Synthesis Analysis
The synthesis of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate derivatives can be achieved through "click chemistry," which typically involves the cycloaddition of azides and alkynes. An efficient synthesis route for a related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, has been described using ethyl diazoacetate and aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . Similarly, other synthetic approaches for triazole derivatives involve cyclocondensation reactions with carboxylic acid hydrazides or reactions with organolead triacetates .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized by various spectroscopic methods and crystallography. For instance, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, a compound with a similar triazole core, was determined using X-ray crystallography, revealing the molecule's triclinic space group and stabilizing hydrogen bonds .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, allowing for the synthesis of complex molecules. For example, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates can be synthesized and further reacted with hydrazine to yield triazolopyridazinones . Additionally, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid demonstrates the potential for ring-chain tautomerism in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their functional groups and molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, providing insights into the compound's behavior in different environments . The solubility, melting point, and stability of these compounds can vary significantly based on their substitution patterns and the presence of different functional groups.
Scientific Research Applications
Synthesis and Solid Phase Peptide Synthesis
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) has been utilized as an efficient coupling reagent in solid phase peptide synthesis. Its high coupling efficiency and non-absorption at 302 nm make it suitable for real-time monitoring during peptide synthesis, enhancing its utility in synthesizing complex peptides such as endothelin analogues (Lu Jiang et al., 1998). Additionally, a systematic study on the racemisation effects during amino acid activation and coupling with HOCt further demonstrates its effectiveness and reliability in peptide synthesis (N. Robertson et al., 1999).
Application in Organic Synthesis
This compound is also significant in organic synthesis. For example, it is used in synthesizing various carboxylate compounds, demonstrating its versatility in the creation of complex organic molecules (N. Pokhodylo et al., 2018). Its role in the synthesis of fully substituted 1,2,3-triazoles highlights its importance in click chemistry and the synthesis of complex organic structures (J. Chen et al., 2010).
Safety And Hazards
Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is classified as a dangerous substance. It has hazard statements H228-H315-H319-H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
ethyl 1-hydroxytriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHQRGFVOSDDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414861 | |
Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
137156-41-3 | |
Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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